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Compound of Interest

Compound Name: Diallyl succinate

Cat. No.: B105260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diallyl succinate is a versatile monomer capable of undergoing free radical polymerization to

form cross-linked polymers.[1] Due to the presence of two allyl groups, its polymerization

mechanism is characterized by a high propensity for intramolecular cyclization.[1] This leads to

a complex polymer structure containing cyclic repeat units. A common challenge in the

polymerization of diallyl esters is the tendency to form polymers with a relatively low degree of

polymerization, which is often attributed to degradative chain transfer. This document provides

a detailed protocol for the bulk free radical polymerization of diallyl succinate using a redox

initiation system, along with methods for polymer characterization.

Data Presentation
The following table summarizes typical experimental parameters and resulting polymer

properties for the free radical polymerization of diallyl succinate. Please note that these

values can vary depending on the specific reaction conditions and purification methods.
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Parameter Value Reference

Monomer Diallyl Succinate (DAS) [2]

Initiation System
Benzoyl Peroxide (BPO) / N,N-

dimethyl-p-toluidine (DMT)
[2]

Initiator Concentration (BPO) 0.2 wt% [2]

Activator to Initiator Ratio

(DMT:BPO)
1:1 [2]

Reaction Temperature Ambient Temperature [3]

Polymerization Time 24 hours Inferred

Polymer Molecular Weight

(Mn)

Data not available in search

results

Polymer Molecular Weight

(Mw)

Data not available in search

results

Polydispersity Index (PDI)
Data not available in search

results

Experimental Protocols
Materials and Equipment

Diallyl succinate (DAS) monomer

Benzoyl peroxide (BPO)

N,N-dimethyl-p-toluidine (DMT)

Inhibitor remover columns (optional, if monomer contains inhibitor)

Reaction vessel (e.g., glass vial or flask) with a magnetic stirrer

Nitrogen or Argon source for inert atmosphere

Standard laboratory glassware
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Vacuum oven for drying

Experimental Workflow
Caption: Experimental workflow for the free radical polymerization of diallyl succinate.

Detailed Procedure
1. Monomer Preparation:

If the diallyl succinate monomer contains an inhibitor (like hydroquinone), it should be

removed by passing the monomer through a column packed with an appropriate inhibitor

remover.

2. Initiator and Activator Preparation:

Prepare the initiator solution by dissolving the desired amount of benzoyl peroxide (e.g., 0.2

wt% of the total monomer) in a portion of the diallyl succinate monomer.

Prepare the activator solution by mixing N,N-dimethyl-p-toluidine with the remaining diallyl
succinate monomer. The molar ratio of DMT to BPO is typically 1:1.[2]

3. Polymerization:

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the initiator

and activator solutions.

Stir the mixture at ambient temperature. The polymerization is a redox-initiated process,

which allows for polymerization at mild conditions.[3]

Allow the reaction to proceed for a sufficient time to achieve the desired conversion (e.g., 24

hours). The polymerization will result in the formation of a viscous polymer or a solid gel.

4. Polymer Isolation and Purification:

Dissolve the resulting polymer in a suitable solvent, such as tetrahydrofuran (THF).
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Precipitate the polymer by slowly adding the polymer solution to a non-solvent, such as cold

methanol, while stirring.

Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove any

unreacted monomer and initiator residues.

Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a

constant weight is achieved.

Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to monitor the polymerization by observing the disappearance

of the C=C stretching vibration of the allyl groups in the monomer and the appearance of

characteristic peaks of the polymer.

Diallyl Succinate Monomer: Expect characteristic peaks for the C=O stretching of the ester

group (~1730 cm⁻¹), C=C stretching of the allyl group (~1645 cm⁻¹), and =C-H bending

(~920-990 cm⁻¹).

Poly(diallyl succinate): The intensity of the C=C stretching and =C-H bending peaks will

decrease significantly upon polymerization. The C=O ester peak will remain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the resulting polymer,

including the extent of cyclization.

¹H NMR of Diallyl Succinate Monomer: The ¹H NMR spectrum of the monomer shows

characteristic signals for the allyl protons (vinyl and methylene) and the succinate methylene

protons.[1]

Signals for the vinyl protons are typically observed in the range of 5.2-6.0 ppm.

The methylene protons adjacent to the oxygen are typically around 4.6 ppm.

The methylene protons of the succinate backbone are observed around 2.7 ppm.
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¹H NMR of Poly(diallyl succinate): Upon polymerization, the signals corresponding to the

vinyl protons will significantly decrease in intensity or disappear. New broad signals will

appear in the aliphatic region, corresponding to the polymer backbone and cyclic structures.

Caption: Key steps in the free radical polymerization of diallyl succinate.

Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight distribution (MWD) of the polymer, providing

values for the number-average molecular weight (Mn), weight-average molecular weight (Mw),

and the polydispersity index (PDI = Mw/Mn). This is crucial for understanding how reaction

conditions affect the final polymer chain length.[1] Due to the tendency for cross-linking,

complete dissolution of the polymer in the GPC eluent might be challenging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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